delta23-FK-506

Descripción general

Descripción

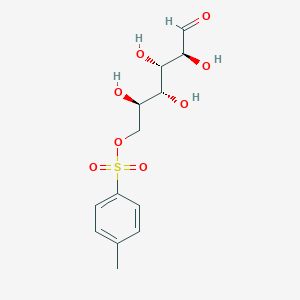

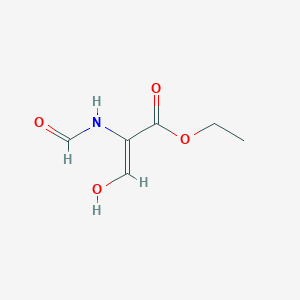

Delta23-FK-506 is a variant of Tacrolimus . It is a macrolide compound and has the molecular formula C44H67NO11 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of delta23-FK-506 is quite complex. It has a molecular weight of 786.0 g/mol . The IUPAC name for delta23-FK-506 is (1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone .Physical And Chemical Properties Analysis

Delta23-FK-506 has a molecular weight of 786.0 g/mol . Its exact mass is 785.4714 . The elemental analysis shows that it contains Carbon (67.24%), Hydrogen (8.59%), Nitrogen (1.78%), and Oxygen (22.39%) .Aplicaciones Científicas De Investigación

Immunosuppression in Organ Transplantation

Tacrolimus diene is a calcineurin inhibitor and is a highly efficacious immunosuppressive medication given during kidney, heart, lung, intestinal and bone marrow transplantation . It largely suppresses acute rejection and has markedly improved short-term graft survival .

Metabolic Profiling in Target Tissues

Tacrolimus diene has been used in research to evaluate its toxicity on metabolic profiling in major organs, namely, serum, brain, heart, liver, lung, kidney, and intestines . This research provides a systematic evaluation of the metabolic alterations in target organs within a Tacrolimus diene-driven toxicity mouse model .

Nephrotoxicity Research

Tacrolimus diene-induced chronic nephrotoxicity has a detrimental effect on long-term kidney graft survival . Metabolomic analysis showed that carnitine and related metabolites were substantially lower in the Tacrolimus diene group than in the control group, presumably due to impaired biosynthesis and reabsorption .

Neurotoxicity Research

Tacrolimus diene is known to cause neurotoxicity . Metabolic changes within the brain involved alterations in the levels of butanamide, tartronic acid, aminomalonic acid, scyllo-inositol, dihydromorphine, myo-inositol, and 11-octadecenoic acid .

Cardiotoxicity Research

Tacrolimus diene can cause cardiotoxicity . Metabolic changes within the heart involved alterations in the levels of acetone and D-fructose .

Hepatotoxicity Research

Tacrolimus diene can cause hepatotoxicity . Metabolic changes within the liver involved alterations in the levels of D-glucitol, L-sorbose, palmitic acid, myo-inositol, and uridine .

Pulmonary Toxicity Research

Tacrolimus diene can cause pulmonary toxicity . Metabolic changes within the lung involved alterations in the levels of L-lactic acid, L-5-oxoproline, L-threonine, phosphoric acid, phosphorylethanolamine, D-allose, and cholesterol .

Gastrointestinal Disturbances

Tacrolimus diene can cause gastrointestinal disturbances . The major adverse reactions from Tacrolimus diene include anorexia and organ toxicity .

Safety and Hazards

Delta23-FK-506 is classified as acutely toxic, with potential harmful effects if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of exposure, immediate medical attention is advised .

Mecanismo De Acción

Target of Action:

Tacrolimus primarily targets the immunophilin FK-binding protein (FKBP-12). When it binds to FKBP-12, a complex forms involving calcium, calmodulin, and calcineurin. This complex inhibits the phosphatase activity of calcineurin .

Mode of Action:

The tacrolimus-FKBP12 complex inhibits calcineurin, a crucial enzyme in T-cell signaling. By doing so, it prevents the activation of the T-cell-specific transcription factor NF-AT (nuclear factor of activated T cells). NF-AT is necessary for initiating gene transcription, including the formation of interleukin-2 (IL-2). Consequently, IL-2 transcription and synthesis are inhibited .

Propiedades

IUPAC Name |

(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJNIVKYISEQW-ADGUVUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104987-16-8 | |

| Record name | delta23-FK-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23,24-Anhydro Tacrolimus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACROLIMUS DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS6YV3B9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)